![molecular formula C5H8BrF B15362341 (2-Bromo-1-fluoroethyl)cyclopropane](/img/structure/B15362341.png)
(2-Bromo-1-fluoroethyl)cyclopropane
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Overview
Description
(2-Bromo-1-fluoroethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl and a fluoroethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives using bromine and fluorine sources under controlled conditions.
Substitution Reactions: Another approach is the substitution reaction where a cyclopropane derivative undergoes halogen exchange reactions with appropriate halogenating agents.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under stringent conditions to ensure high yield and purity. These processes are optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Substitution reactions are common, where the bromo and fluoro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
Substitution: Various halogenated or functionalized derivatives.
Scientific Research Applications
(2-Bromo-1-fluoroethyl)cyclopropane is a chemical compound featuring a cyclopropane ring substituted with bromine and fluorine atoms on the ethyl chain. The presence of these halogen substituents imparts distinct chemical properties, making it a subject of interest in organic chemistry.
Scientific Research Applications
- (Organic Chemistry) The compound is an interesting subject of study in organic chemistry. The unique combination of halogens affects the compound's reactivity, enabling it to form strong bonds with biomolecules, which could affect their functions.
- Synthesis this compound's synthesis typically involves several methods.
- Drug Design Studies of interactions of this compound with biological targets are essential to understand its potential applications in drug design. Ongoing research aims to elucidate these interactions more clearly, particularly focusing on enzyme inhibition or receptor modulation.
- Medicinal Chemistry (2-Bromo-1-fluoroethyl)cyclobutane, a related compound, serves as a building block for synthesizing more complex structures in medicinal chemistry.
- Materials Science (2-Bromo-1-fluoroethyl)cyclobutane is of interest in materials science due to the distinctive chemical properties that the bromine and fluorine substituents give it.
- Pharmaceutical Intermediate It can be used as a medicine intermediate . Specifically, it can be used in the preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, a prasugrel intermediate .
Mechanism of Action
The mechanism by which (2-Bromo-1-fluoroethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.
Comparison with Similar Compounds
2-Bromoethylcyclopropane: Lacks the fluoro group.
1-Fluoroethylcyclopropane: Lacks the bromo group.
2-Bromopropylcyclopropane: Different alkyl chain length.
Uniqueness: (2-Bromo-1-fluoroethyl)cyclopropane is unique due to the presence of both bromo and fluoro substituents on the cyclopropane ring, which significantly affects its reactivity and properties compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic chemistry and beyond.
Properties
Molecular Formula |
C5H8BrF |
---|---|
Molecular Weight |
167.02 g/mol |
IUPAC Name |
(2-bromo-1-fluoroethyl)cyclopropane |
InChI |
InChI=1S/C5H8BrF/c6-3-5(7)4-1-2-4/h4-5H,1-3H2 |
InChI Key |
YORAKYSQHAWFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CBr)F |
Origin of Product |
United States |
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